molecular formula C6H5NOS B8715787 Hydroxy-thiophen-3-yl-acetonitrile

Hydroxy-thiophen-3-yl-acetonitrile

Cat. No. B8715787
M. Wt: 139.18 g/mol
InChI Key: VQBQLZSERGUMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy-thiophen-3-yl-acetonitrile is a useful research compound. Its molecular formula is C6H5NOS and its molecular weight is 139.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H5NOS

Molecular Weight

139.18 g/mol

IUPAC Name

2-hydroxy-2-thiophen-3-ylacetonitrile

InChI

InChI=1S/C6H5NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H

InChI Key

VQBQLZSERGUMHI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C(C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of KCN (18.6 g, 286 mmol) in methanol (100 mL) was added thiophene-3-carbaldehyde (20 mL, 178 mmol) at 0° C. under nitrogen atmosphere. Then acetic acid (4.4 mL) was added dropwise at 0° C. After 30 minutes, the mixture was warmed to 15° C. and stirred for 20 hours. NaHCO3 (15 g) was added. The mixture was concentrated and extracted with ethyl acetate (200 mL). The organic mixture was washed with water (3×25 mL), brine (25 mL), dried over anhydrous sodium sulfate and concentrated to dryness. The residue was purified by column chromatography (ethyl acetate:petroleum ether, 1:10) to afford hydroxy-thiophen-3-yl-acetonitrile. (Yield 15 g, 60%). LC-MS: [M+Na]+ 162.
Name
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four

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